molecular formula C24H28N2O6S B11544629 Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate

Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate

Cat. No.: B11544629
M. Wt: 472.6 g/mol
InChI Key: YNOXCAOYURRURJ-UHFFFAOYSA-N
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Description

ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves multiple stepsCommon reagents used in the synthesis include phenylhydrazine hydrochloride, methanesulfonic acid, and morpholine . The reaction conditions often involve refluxing in methanol or other suitable solvents to achieve the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:

Properties

Molecular Formula

C24H28N2O6S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 1-methyl-5-(4-methylphenyl)sulfonyloxy-2-(morpholin-4-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H28N2O6S/c1-4-31-24(27)23-20-15-18(32-33(28,29)19-8-5-17(2)6-9-19)7-10-21(20)25(3)22(23)16-26-11-13-30-14-12-26/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

YNOXCAOYURRURJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C)CN4CCOCC4

Origin of Product

United States

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